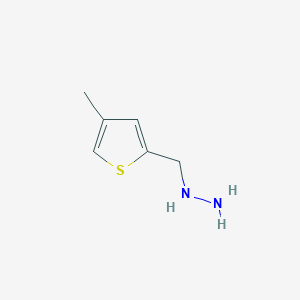
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene core with dichloroaniline and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 2,4-dichloroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol. The temperature is maintained between 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used to facilitate the reaction.
Process: The anthracene-9,10-dione is reacted with 2,4-dichloroaniline in the presence of the catalyst and solvent. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anilines.
Applications De Recherche Scientifique
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways: It affects pathways related to oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: A simpler compound with similar functional groups but lacking the anthracene core.
1,5,8-Trihydroxyanthracene-9,10-dione: Lacks the dichloroaniline moiety but shares the anthracene core and hydroxy groups.
Uniqueness
2-(2,4-Dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61548-28-5 |
|---|---|
Formule moléculaire |
C20H11Cl2NO5 |
Poids moléculaire |
416.2 g/mol |
Nom IUPAC |
2-(2,4-dichloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H11Cl2NO5/c21-8-1-3-11(10(22)7-8)23-12-4-2-9-15(19(12)27)20(28)17-14(25)6-5-13(24)16(17)18(9)26/h1-7,23-25,27H |
Clé InChI |
JJCDNCAPPJDPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)





![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)




